2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide
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Overview
Description
2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide typically involves the reaction of 2-bromobenzoyl chloride with N,N-diisopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
2-Bromobenzoyl chloride+N,N-diisopropylamine→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted acetamides with different functional groups.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or alcohols from the acetamide group.
Scientific Research Applications
2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetamide: Lacks the isopropyl groups, leading to different physicochemical properties and biological activity.
N,N-Diisopropylacetamide: Lacks the bromophenyl group, resulting in different reactivity and applications.
2-(4-Bromophenyl)-N,N-di(propan-2-yl)acetamide: The bromine atom is positioned differently on the phenyl ring, affecting its chemical behavior and interactions.
Uniqueness
2-(2-Bromophenyl)-N,N-di(propan-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the presence of two isopropyl groups. These structural features confer distinct reactivity and binding properties, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
113947-96-9 |
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Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-(2-bromophenyl)-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C14H20BrNO/c1-10(2)16(11(3)4)14(17)9-12-7-5-6-8-13(12)15/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
MBBXIKGKEFSSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CC=C1Br |
Origin of Product |
United States |
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